

In-Depth Technical Guide: Characterization of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 6-Bromo-2-hydroxyquinoline-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential biological activities of **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to support further investigation of this compound.

Compound Identification

6-Bromo-2-hydroxyquinoline-3-carboxylic acid, also known by its tautomeric name, 6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is a halogenated quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinolin-2-one core suggests its potential as a scaffold in medicinal chemistry.

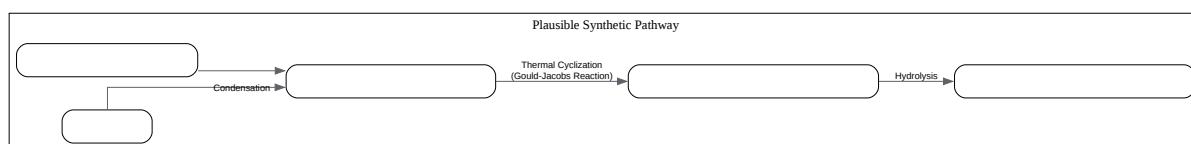
Identifier	Value
CAS Number	99465-06-2[1]
Molecular Formula	C ₁₀ H ₆ BrNO ₃ [1]
Molecular Weight	268.06 g/mol [1]
Synonyms	6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-2-hydroxyquinoline-3-carboxylic acid** is not readily available in published literature, established synthetic routes for quinoline and 2-hydroxyquinoline derivatives, such as the Gould-Jacobs reaction and the Knorr quinoline synthesis, provide a strong foundation for its preparation.^{[2][3][4][5]}

A plausible synthetic approach involves the reaction of a substituted aniline with a malonic acid derivative. The Gould-Jacobs reaction, for instance, utilizes an aniline and an alkoxymethylenemalonate ester, which undergo condensation followed by thermal cyclization to form the quinoline ring system.^{[2][6][7]} Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

A potential synthetic workflow is outlined below:



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Plausible synthetic pathway for **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**.

Experimental Protocol (Hypothetical, based on Gould-Jacobs Reaction):

- **Condensation:** 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the condensation reaction and the removal of ethanol, leading to the formation of the anilidomethylenemalonate intermediate.

- **Thermal Cyclization:** The intermediate is heated at high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, forming the quinoline ring and yielding Ethyl 6-bromo-2-hydroxyquinoline-3-carboxylate.
- **Hydrolysis:** The resulting ester is then subjected to hydrolysis, for example, by refluxing with an aqueous solution of sodium hydroxide.
- **Acidification and Isolation:** The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid, to precipitate the final product, **6-Bromo-2-hydroxyquinoline-3-carboxylic acid**. The solid product can then be collected by filtration, washed, and dried.

Physicochemical and Spectral Characterization

Detailed experimental data for the physicochemical properties and spectral analysis of **6-Bromo-2-hydroxyquinoline-3-carboxylic acid** are not extensively reported in the scientific literature. However, based on its structure and data from commercial suppliers, the following characteristics can be anticipated.

Physicochemical Properties

Property	Value
Purity	≥98% (as reported by some suppliers)
Appearance	Solid (predicted)
Melting Point	Not reported
Solubility	Not reported

Spectral Data (Predicted)

While experimentally obtained spectra are not available, predicted spectral data can provide valuable insights for characterization.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling

constants would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display resonances for the ten carbon atoms of the quinoline core, including the carbonyl carbon of the carboxylic acid and the carbon atoms bonded to bromine and the hydroxyl group.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of a carboxylic acid is typically characterized by a very broad O-H stretching band from approximately 3500 to 2500 cm⁻¹.^[8] A strong carbonyl (C=O) stretching absorption is expected in the region of 1730-1700 cm⁻¹ for saturated acids, and 1710-1680 cm⁻¹ for aromatic acids due to conjugation.^[8] Additionally, a C-O stretching peak is anticipated between 1320 and 1210 cm⁻¹.^[8]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern of carboxylic acids often involves the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).^[9]

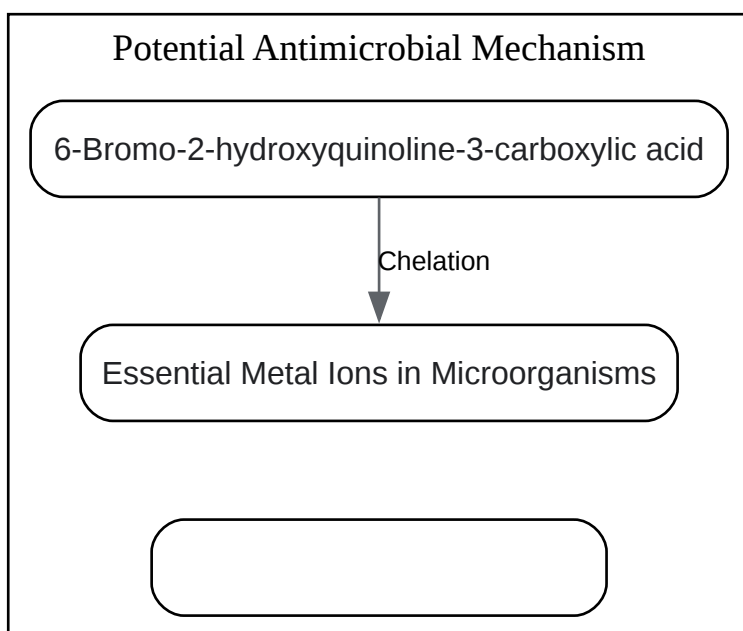
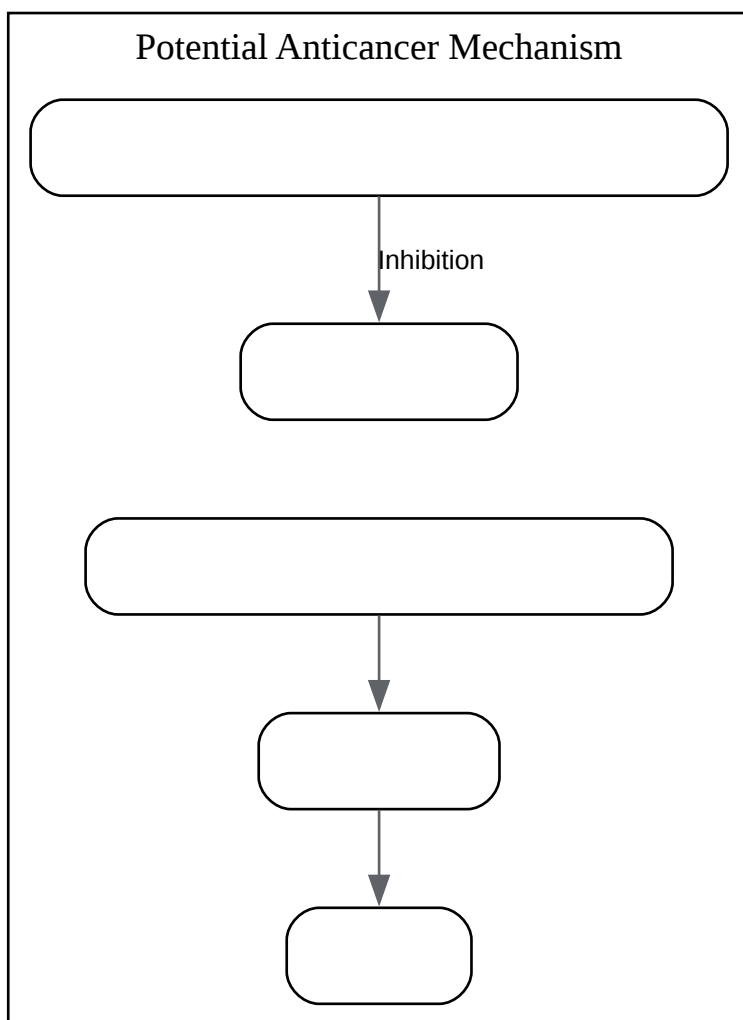
Potential Biological Activities and Signaling Pathways

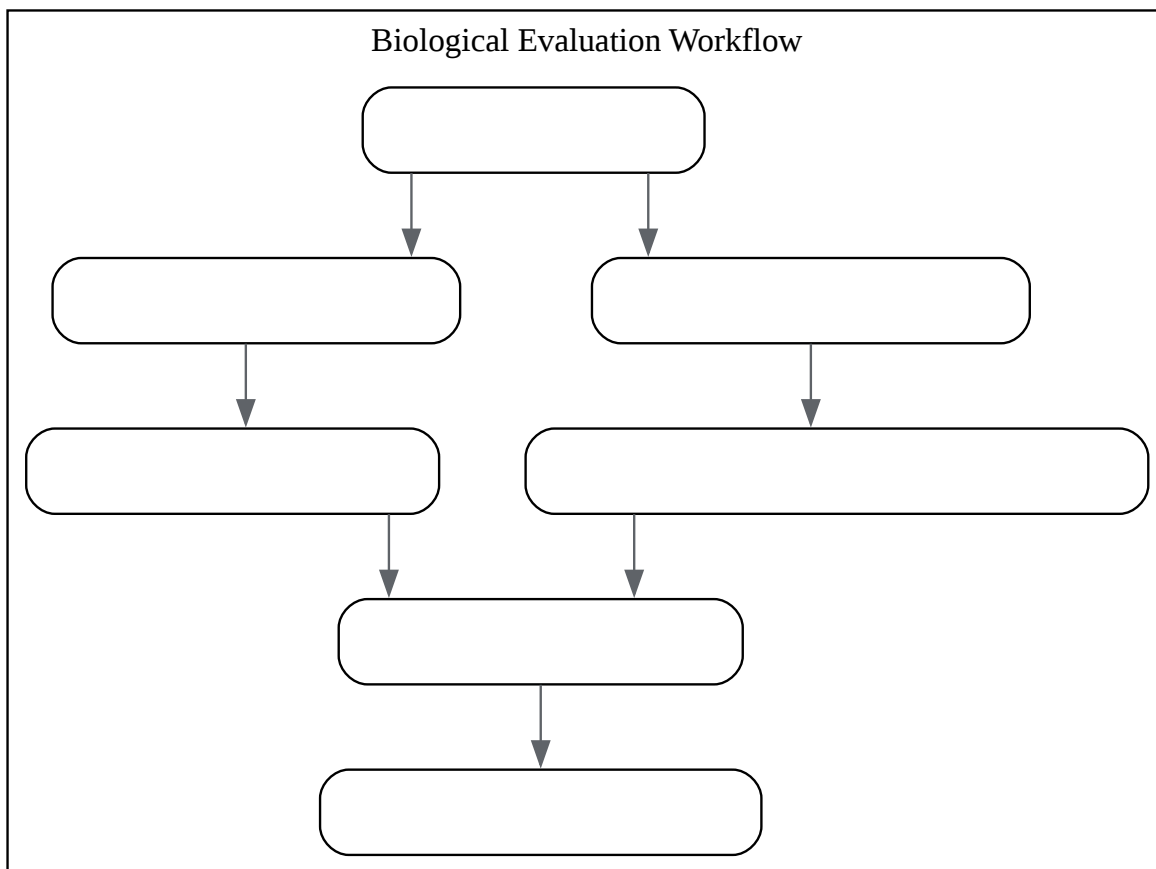
While specific biological data for **6-Bromo-2-hydroxyquinoline-3-carboxylic acid** is limited, the broader class of bromo-substituted quinolines and hydroxyquinoline derivatives has demonstrated significant potential in antimicrobial and anticancer research.^{[10][11][12][13]}

Anticancer Activity

Numerous studies have reported the cytotoxic effects of bromo-substituted quinolines against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HT29) cancers.^{[10][11]} The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.^[10]

One of the proposed mechanisms of action for some quinoline derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.^[11] Inhibition of this enzyme can lead to DNA damage and ultimately trigger apoptosis in cancer cells.





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